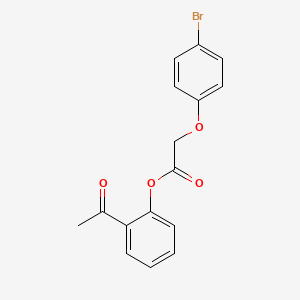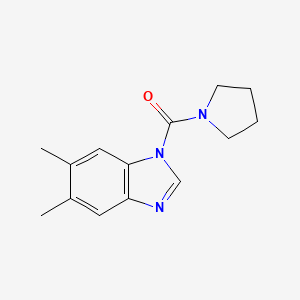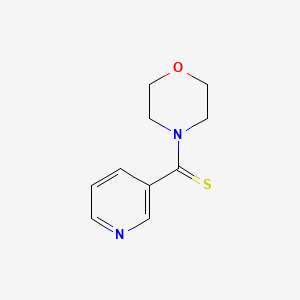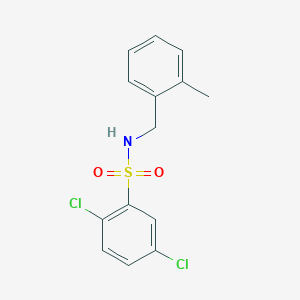![molecular formula C18H18N2O2 B5805285 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, starting from basic reactants such as dimethylcarbolic acid, which is refluxed with ethyl 2-bromoacetate to synthesize intermediates that are further reacted with hydrazine, carbon disulfide (CS2), and potassium hydroxide (KOH) among others. These processes yield compounds with various functional groups including ether, 1,3,4-oxadiazole, and thioether groups, demonstrating the complexity and versatility of synthesis routes for these compounds (Rasool et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of 1,3,4-oxadiazole derivatives reveals the presence of pi-extended ethynyl- and butadiynyl substituents, contributing to the stability and electronic properties of these compounds. X-ray crystallography confirms the spatial isolation of reactive moieties, which explains their remarkable stability under ambient conditions (Wang et al., 2006).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo a variety of chemical reactions, including esterification, hydrazidation, cyclization, and thioetherification, leading to a broad spectrum of functional compounds with potential biological activities. These reactions are pivotal in tailoring the chemical properties of these compounds for specific applications (Long et al., 2006).
Physical Properties Analysis
Compounds containing the 1,3,4-oxadiazole moiety demonstrate high thermal stability, with decomposition temperatures above 415°C. They exhibit glass transition temperatures ranging from 202 to 282°C, indicating robustness suitable for various applications. These materials also show solubility in polar organic solvents, facilitating their use in solution-processed applications (Hamciuc et al., 2005).
Chemical Properties Analysis
The basicity and protonation sites of 1,2,4-oxadiazoles have been examined, revealing that protonation is most likely to occur at N(4) of the oxadiazole ring. This characteristic is crucial for understanding the reactivity and interaction of these compounds with other molecules, influencing their potential applications in medicinal chemistry and materials science (Trifonov et al., 2005).
属性
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-8-15(9-6-12)18-19-17(22-20-18)11-21-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZIOMXVMJKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)

![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)



![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
